molecular formula C8H16O B2829088 3,3-Diethylcyclobutan-1-ol CAS No. 1506240-19-2

3,3-Diethylcyclobutan-1-ol

Cat. No.: B2829088
CAS No.: 1506240-19-2
M. Wt: 128.215
InChI Key: JSGDENWTMKJTJA-UHFFFAOYSA-N
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Description

3,3-Diethylcyclobutan-1-ol is an organic compound belonging to the class of cycloalkanes It features a four-membered cyclobutane ring with two ethyl groups attached to the third carbon and a hydroxyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of 1,3-diols using phase transfer catalysis. This method typically involves the use of a phase transfer catalyst to facilitate the ring closure reaction, resulting in the formation of the cyclobutane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3,3-Diethylcyclobutanone.

    Reduction: Formation of 3,3-Diethylcyclobutane.

    Substitution: Formation of various substituted cyclobutanes depending on the substituent introduced.

Scientific Research Applications

3,3-Diethylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring’s strain energy also plays a role in its chemical behavior and reactivity.

Comparison with Similar Compounds

    Cyclobutanol: Similar structure but lacks the ethyl groups.

    3,3-Dimethylcyclobutan-1-ol: Similar structure with methyl groups instead of ethyl groups.

    Cyclopentanol: A five-membered ring with a hydroxyl group.

Uniqueness: 3,3-Diethylcyclobutan-1-ol is unique due to the presence of two ethyl groups on the cyclobutane ring, which influences its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from other cyclobutanols and cycloalkanes.

Properties

IUPAC Name

3,3-diethylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-8(4-2)5-7(9)6-8/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGDENWTMKJTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C1)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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